molecular formula C12H14O B14765741 1-Ethynyl-4-isobutoxybenzene

1-Ethynyl-4-isobutoxybenzene

Cat. No.: B14765741
M. Wt: 174.24 g/mol
InChI Key: DEMSWAKVCVJUMK-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isobutoxybenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl (-C≡CH) group at the 1-position and an isobutoxy (-O-CH2CH(CH3)2) group at the 4-position. Its molecular formula is C12H12O (molecular weight: 172.23 g/mol). The ethynyl group confers high reactivity, particularly in click chemistry and polymerization, while the isobutoxy ether enhances solubility in polar organic solvents. This compound is of interest in materials science and pharmaceutical synthesis due to its dual functionalization .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethynyl-4-(2-methylpropoxy)benzene

InChI

InChI=1S/C12H14O/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3

InChI Key

DEMSWAKVCVJUMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-isobutoxybenzene typically involves the alkylation of 1-ethynyl-4-hydroxybenzene with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 1-Ethynyl-4-isobutoxybenzene with 1-Ethyl-4-isobutylbenzene (), highlighting key distinctions:

Property This compound 1-Ethyl-4-isobutylbenzene ()
Molecular Formula C12H12O C12H18
Molecular Weight (g/mol) 172.23 162.28
Substituents Ethynyl (-C≡CH), Isobutoxy (-O-) Ethyl (-CH2CH3), Isobutyl (-CH2CH(CH3)2)
Key Functional Groups Alkyne, Ether Alkyl (branched)
Polarity Moderate (due to ether oxygen) Nonpolar
Reactivity High (ethynyl participates in click reactions) Low (alkyl groups inert under mild conditions)
Applications Polymer crosslinking, drug design Petrochemical intermediates, solvents

Physicochemical Properties

  • Boiling Point: The ethynyl group in this compound introduces polarity, likely raising its boiling point compared to 1-Ethyl-4-isobutylbenzene (162.28 g/mol, nonpolar).
  • Solubility : The isobutoxy group enhances solubility in polar solvents (e.g., THF, acetone) compared to the purely hydrocarbon 1-Ethyl-4-isobutylbenzene, which is more soluble in hexane or toluene .

Research Findings and Limitations

  • Current comparisons rely on functional group trends rather than experimental data for the target compound.
  • Hypothetical Analysis : Ethynyl-substituted aromatics are well-documented in materials science for their role in conductive polymers, while isobutoxy groups are common in drug delivery systems for improved bioavailability .

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